molecular formula C19H16N4O2S B2957625 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 724738-02-7

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2957625
CAS No.: 724738-02-7
M. Wt: 364.42
InChI Key: FFZBISYVMZINKH-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and further substituted with a 4-methylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) as a promoter. The reaction conditions are metal-free and involve the cleavage of C–C bonds .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced catalytic systems and automated processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and I2 in toluene.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity . This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-14-6-8-17(9-7-14)26(24,25)22-16-5-2-4-15(12-16)18-13-23-11-3-10-20-19(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBISYVMZINKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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